molecular formula C11H21NO3S B6778202 N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine

N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine

Cat. No.: B6778202
M. Wt: 247.36 g/mol
InChI Key: RILKDYOKJNOCSH-UHFFFAOYSA-N
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Description

N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a methylsulfonyl moiety, which is further connected to an oxepan-4-amine structure. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-16(13,14)11(5-6-11)9-12-10-3-2-7-15-8-4-10/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILKDYOKJNOCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CNC2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclopropanation of an appropriate alkene, followed by the introduction of the methylsulfonyl group. The final step involves the formation of the oxepan-4-amine ring through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or oxepan ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.

    Reduction: LiAlH4, NaBH4, ethanol or THF as solvents.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents like DMSO or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: The compound is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxepan-4-amine moieties can engage in various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine can be compared with other similar compounds, such as:

    N-[(1-methylsulfonylcyclopropyl)methyl]amine: Lacks the oxepan ring, which may result in different chemical reactivity and biological activity.

    N-[(1-methylsulfonylcyclopropyl)methyl]piperidine: Contains a piperidine ring instead of an oxepan ring, leading to variations in its chemical and biological properties.

    N-[(1-methylsulfonylcyclopropyl)methyl]morpholine: Features a morpholine ring, which can influence its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its combination of the cyclopropyl, methylsulfonyl, and oxepan-4-amine moieties, which impart distinct chemical and biological properties that are not observed in the similar compounds listed above.

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